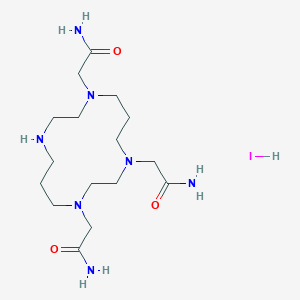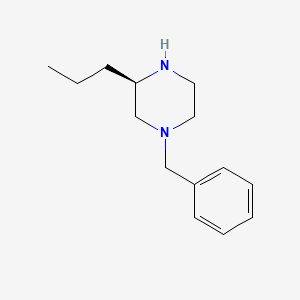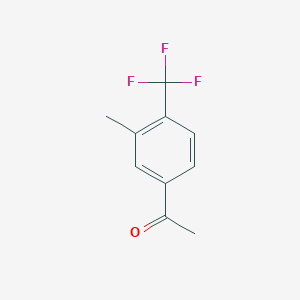
1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-on
Übersicht
Beschreibung
“1-(3-Methyl-4-(trifluoromethyl)phenyl)ethan-1-one” is a complex organic compound . It contains a ketone group (ethan-1-one), a phenyl group, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of a similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, has been reported. It was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another process for the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one has been patented, which is useful as an intermediate in the synthesis of therapeutic agents .
Molecular Structure Analysis
The molecular structure of a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, has been reported. It has a molecular weight of 190.17 and its IUPAC name is (1S)-1-[4-(trifluoromethyl)phenyl]ethanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, have been reported. Another similar compound, 2,2,2-Trifluoroacetophenone, has a melting point of 30-33°C and a boiling point of 79-80°C .
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolen
Diese Verbindung kann zur Synthese von Pyrazolen verwendet werden, die heterocyclische Verbindungen mit potentiellen Anwendungen in verschiedenen Industrien sind . Speziell kann sie zur Synthese eines neuen tricyclischen, trifluormethylsubstituierten Indenopyrazols verwendet werden .
Agrochemische Anwendungen
Aus dieser Verbindung synthetisierte Pyrazole können in der agrochemischen Industrie verwendet werden, insbesondere als Pestizide . Dies liegt an ihrem Potenzial, das Wachstum und die Entwicklung von Schädlingen zu beeinflussen.
Medizinische Chemie
In der medizinischen Chemie können diese Pyrazole als entzündungshemmende Medikamente verwendet werden . Sie können auch als Antitumormittel verwendet werden und bieten einen möglichen Weg für die Krebsbehandlung .
Entwicklung fluorierter Medikamente
Die Trifluormethylgruppe in dieser Verbindung kann bei der Entwicklung fluorierter Medikamente verwendet werden . Die Fluor-Substitution wurde in der Medikamentenforschung ausgiebig untersucht, da sie die biologische Aktivität verbessern und die chemische oder metabolische Stabilität erhöhen kann .
Synthese von von der FDA zugelassenen Medikamenten
Diese Verbindung kann zur Synthese von von der FDA zugelassenen Medikamenten verwendet werden, die die Trifluormethylgruppe enthalten . Diese Medikamente wurden zur Behandlung verschiedener Krankheiten und Störungen eingesetzt .
Synthese von Pestiziden
Eine verbesserte Synthesetechnologie von 1-Methyl-3-Trifluormethyl-4-Pyrazolcarbonsäure, einem wichtigen Zwischenprodukt für Pestizide, wurde untersucht .
Synthese von funktionalisierten Pyrazolen
Diese Verbindung kann zur Synthese von funktionalisierten Pyrazolen verwendet werden . Diese Pyrazole können durch eine Reihe von Strategien, die auf Lithiierungs-/elektrophilen Abfangreaktionen basieren, weiter ausgearbeitet werden .
Zytotoxische Aktivität
Die Art des Substituenten am C-5-Phenylring von 1,3,4-Thiadiazolen, die aus dieser Verbindung synthetisiert werden können, ist wichtig für ihre zytotoxische Aktivität . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Antikrebsmedikamenten .
Safety and Hazards
The safety data sheet for a similar compound, 1-[4-(trifluoromethyl)phenyl]ethanol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Wirkmechanismus
Target of Action
This compound is an organic intermediate , and its specific targets can vary depending on the final compound it is used to synthesize.
Mode of Action
As an organic intermediate, its interaction with targets would depend on the specific biochemical context and the final compound it is used to produce .
Biochemical Pathways
As an intermediate, it is involved in various synthetic processes, and the pathways it affects would depend on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would be less relevant than those of the final compound it is used to produce .
Result of Action
As an intermediate, its effects would depend on the final compound it is used to synthesize .
Action Environment
As an intermediate, these factors would likely have more impact on the synthesis processes it is involved in rather than its direct action .
Eigenschaften
IUPAC Name |
1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-5-8(7(2)14)3-4-9(6)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWPWCTYVPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726748 | |
| Record name | 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851262-60-7 | |
| Record name | 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine](/img/structure/B1508532.png)
![9-[3-(2-Naphthalenyl)phenyl]-anthracene](/img/structure/B1508534.png)
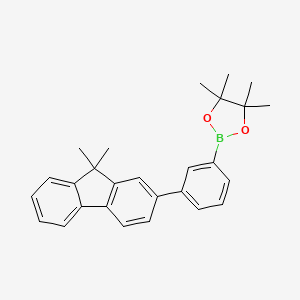

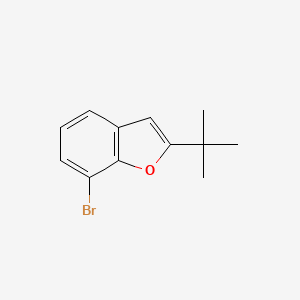

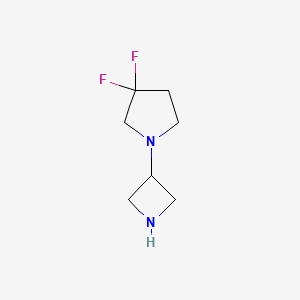


![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
![2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1508574.png)
